N-(3,4-dimethoxybenzyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-23-11-8-21-20(23)28-14-15-6-9-24(10-7-15)19(25)22-13-16-4-5-17(26-2)18(12-16)27-3/h4-5,8,11-12,15H,6-7,9-10,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQPBKBBRNCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole-containing compounds
: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.
Indole-containing compounds
: Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives.
Biological Activity
The compound N-(3,4-dimethoxybenzyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide , also known by its CAS number 1428357-14-5 , is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol . The compound features a piperidine ring, an imidazole moiety, and a dimethoxybenzyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428357-14-5 |
| Molecular Formula | C20H28N4O3S |
| Molecular Weight | 404.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. The compound has been studied for its potential as an anti-cancer agent and as a modulator of neurological disorders.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown effectiveness against melanoma and breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study: Inhibition of Melanoma Cells
- Cell Line : A375 (human melanoma)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Preliminary studies suggest that the compound may act as an inhibitor of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. It may exert these effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
- Model : Mouse model of Parkinson's disease
- Outcome : Reduced dopaminergic neuron loss and improved motor function.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
